4-Formyl-3-isopropylbenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

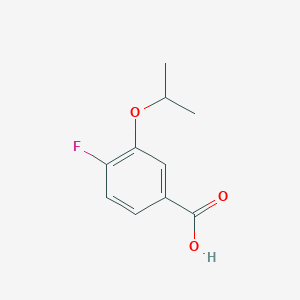

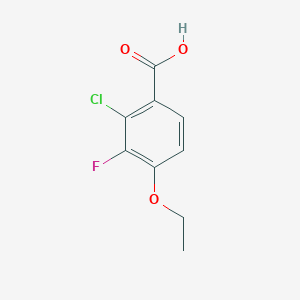

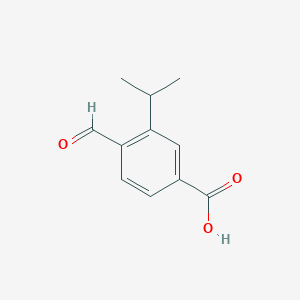

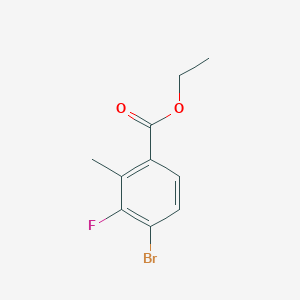

4-Formyl-3-isopropylbenzoic acid is a chemical compound with the CAS Number: 1289016-68-7 . It has a molecular weight of 192.21 and its IUPAC name is 4-formyl-3-isopropylbenzoic acid . It is a solid at room temperature .

Physical And Chemical Properties Analysis

4-Formyl-3-isopropylbenzoic acid is a solid at room temperature . The compound should be stored at a temperature of 2-8°C . More specific physical and chemical properties such as melting point, boiling point, and solubility were not available in the retrieved data.Safety and Hazards

The safety information available indicates that 4-Formyl-3-isopropylbenzoic acid may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

A structurally similar compound, 4-isopropylbenzoic acid, has been reported to inhibit mushroom tyrosinase . Tyrosinase is a key enzyme in the production of melanin, a pigment responsible for color in skin, hair, and eyes.

Mode of Action

If we consider the action of the structurally similar compound, 4-isopropylbenzoic acid, it acts as a reversible and uncompetitive inhibitor of mushroom tyrosinase . This suggests that it might bind to the enzyme and prevent its normal function, thereby inhibiting the production of melanin.

Biochemical Pathways

Based on the action of 4-isopropylbenzoic acid, it could potentially affect the melanogenesis pathway by inhibiting tyrosinase . This could lead to reduced melanin production and downstream effects on pigmentation.

Result of Action

If it acts similarly to 4-Isopropylbenzoic acid, it could potentially lead to decreased melanin production at the cellular level, resulting in changes in pigmentation .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and presence of other molecules can affect the compound’s stability and its interaction with its target. For 4-Formyl-3-isopropylbenzoic acid, it is known to be a solid at room temperature and has a storage temperature of 2-8°C . .

properties

IUPAC Name |

4-formyl-3-propan-2-ylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-7(2)10-5-8(11(13)14)3-4-9(10)6-12/h3-7H,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOBFFFDYZZEBCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=CC(=C1)C(=O)O)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Formyl-3-isopropylbenzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Chloro-7-fluoro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6305533.png)